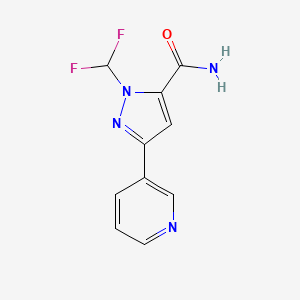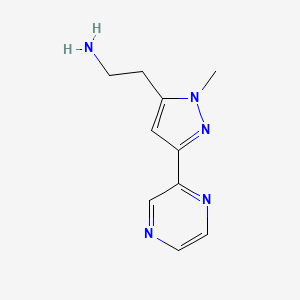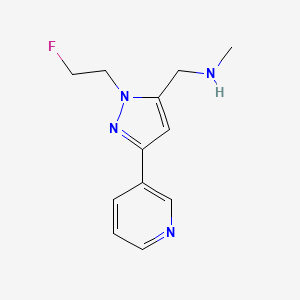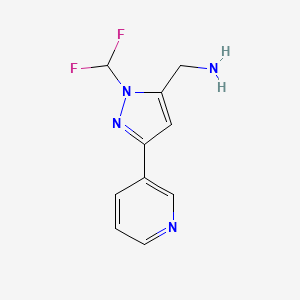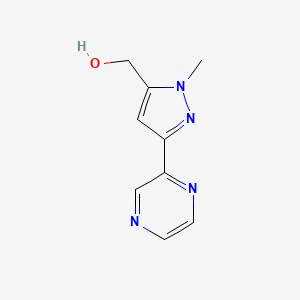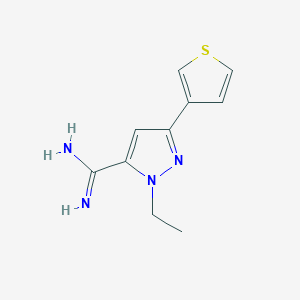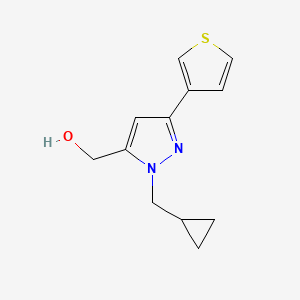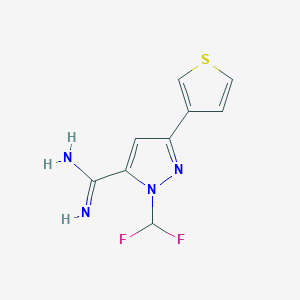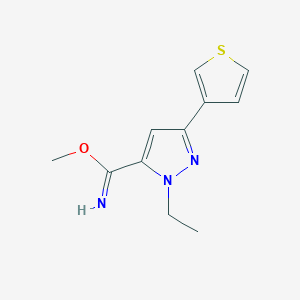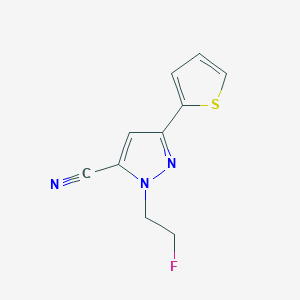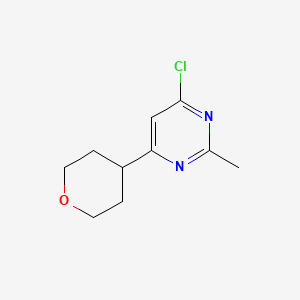
4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Descripción general
Descripción
The compound “4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the tetrahydro-2H-pyran-4-yl group indicates that this compound has a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine and pyran rings, with the various substituents attached at the appropriate positions. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The chloro group might be susceptible to nucleophilic substitution reactions, while the methyl group could possibly undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For instance, the presence of the polar pyrimidine and pyran rings might influence its solubility in polar solvents .Aplicaciones Científicas De Investigación
Design and Discovery of PDE9A Inhibitors
- PF-04447943 Development : This compound is a selective inhibitor of the enzyme PDE9A, developed using parallel synthetic chemistry and structure-based drug design. It has shown promise in cognitive disorder treatments, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials indicate it is well-tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, confirming its pharmacological utility for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Characterization of Pyrimidine Derivatives
- Pyrazolo[3,4-d]pyrimidine Derivative : A novel compound was synthesized from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, serving as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds could have pharmacological properties of interest (Ogurtsov & Rakitin, 2021).
- Pyrazole-Based Pyrimidine Scaffolds : Synthesized as potential candidates for new drug discovery, these scaffolds were created using a cost-effective synthesis process. Their structures were thoroughly characterized, highlighting their potential for biological activities and pharmacological potential (Ajani et al., 2019).
Antibacterial Activity of Pyrimidine Derivatives
- Antibacterial Pyrimidine Derivative : A novel derivative with a 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against various microbial strains. This highlights its potential in developing new antibacterial agents (Lahmidi et al., 2019).
Heterocyclic Synthesis Applications
- Thioxopyrimidine Derivatives : A series of new thioxopyrimidine, 4H-pyrans, pyranopyridine, and pyranopyrimidine derivatives with expected biological activity were synthesized. These compounds may serve as valuable additions to the field of medicinal chemistry, offering new avenues for drug discovery (Elian, Abdelhafiz, & abdelreheim, 2014).
Antiviral and Antitumor Properties
- Pyrazolo[3,4-d]pyrimidine-4(5H)-selone Nucleosides : These compounds were developed as potential antiparasitic agents. Some exhibited significant activity against HSV-2 and measles, as well as inhibitory effects on leukemia in vitro, suggesting their potential use in antiviral and antitumor therapies (Ugarkar et al., 1984).
Mecanismo De Acción
Mode of Action
It is known that tetrahydropyran derivatives are commonly used in organic synthesis, particularly as protecting groups for alcohols . The compound’s interaction with its targets and the resulting changes would need further investigation .
Biochemical Pathways
Tetrahydropyran derivatives are known to be involved in various reactions in organic synthesis .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, would need to be determined through further pharmacokinetic studies .
Action Environment
It is known that tetrahydropyran derivatives are resilient to a variety of reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(oxan-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-12-9(6-10(11)13-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNJYKSEJDREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



